Glycyl-L-asparaginyl-L-seryl-L-asparaginyl-L-prolyl-L-lysyl-L-serine
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Overview
Description
Glycyl-L-asparaginyl-L-seryl-L-asparaginyl-L-prolyl-L-lysyl-L-serine: is a peptide composed of seven amino acids: glycine, asparagine, serine, proline, and lysine. Peptides like this one are essential in various biological processes and have significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-asparaginyl-L-seryl-L-asparaginyl-L-prolyl-L-lysyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like HBTU or DIC.
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow further reactions.
Industrial Production Methods
In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like DTT.
Substitution: Amino acid residues in peptides can be substituted with other amino acids to study structure-function relationships.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Amino acid derivatives, coupling reagents like HBTU.
Major Products
The major products of these reactions depend on the specific amino acids involved. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
Glycyl-L-asparaginyl-L-seryl-L-asparaginyl-L-prolyl-L-lysyl-L-serine has diverse applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Potential therapeutic applications in drug delivery and as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mechanism of Action
The mechanism of action of Glycyl-L-asparaginyl-L-seryl-L-asparaginyl-L-prolyl-L-lysyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to effects like enzyme inhibition or activation, and changes in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- Glycyl-L-seryl-L-prolyl-L-asparaginyl-L-seryl-L-leucine
- Glycyl-L-valyl-L-seryl-L-prolyl-L-lysyl-L-leucine
Uniqueness
Glycyl-L-asparaginyl-L-seryl-L-asparaginyl-L-prolyl-L-lysyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for studying specific biological processes and developing targeted therapeutic applications.
Properties
CAS No. |
870538-76-4 |
---|---|
Molecular Formula |
C27H46N10O12 |
Molecular Weight |
702.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C27H46N10O12/c28-6-2-1-4-13(22(43)36-17(12-39)27(48)49)33-25(46)18-5-3-7-37(18)26(47)15(9-20(31)41)34-24(45)16(11-38)35-23(44)14(8-19(30)40)32-21(42)10-29/h13-18,38-39H,1-12,28-29H2,(H2,30,40)(H2,31,41)(H,32,42)(H,33,46)(H,34,45)(H,35,44)(H,36,43)(H,48,49)/t13-,14-,15-,16-,17-,18-/m0/s1 |
InChI Key |
OKTAPPXITWAIPQ-QQCJEOGWSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)CN)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O |
Origin of Product |
United States |
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